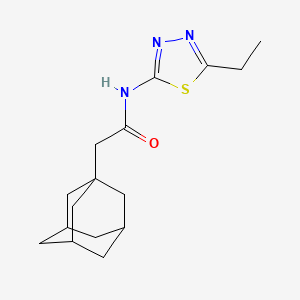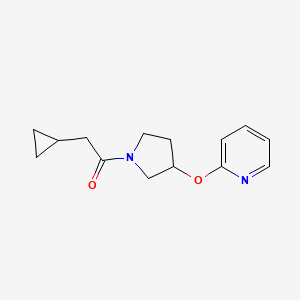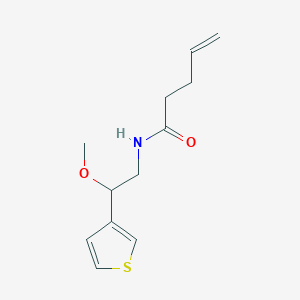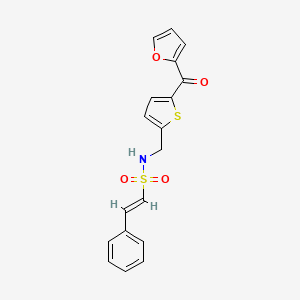
Methyl 2-amino-4-methoxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-methoxy-4-methylpentanoate, also known as MMMP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. MMMP is a chiral molecule that has two enantiomers, which have different biological activities. The compound is structurally similar to the amino acid valine, and it is synthesized through a multistep process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-methoxy-4-methylpentanoate is not fully understood, but it is believed to involve the inhibition of DHODH. DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the biosynthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-amino-4-methoxy-4-methylpentanoate has antiproliferative effects on cancer cells, and it has been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells. Methyl 2-amino-4-methoxy-4-methylpentanoate has also been found to have anti-inflammatory effects, and it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-amino-4-methoxy-4-methylpentanoate in lab experiments is that it is a relatively simple compound to synthesize, and it can be obtained in high yields. Another advantage is that Methyl 2-amino-4-methoxy-4-methylpentanoate has been shown to have potent antiproliferative effects on cancer cells, which makes it a promising candidate for drug development. However, one limitation of using Methyl 2-amino-4-methoxy-4-methylpentanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-amino-4-methoxy-4-methylpentanoate. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of DHODH and COX-2. Another direction is to explore the potential of Methyl 2-amino-4-methoxy-4-methylpentanoate as a therapeutic agent for cancer treatment, and to optimize its pharmacological properties for this application. Finally, further research is needed to investigate the safety and toxicity of Methyl 2-amino-4-methoxy-4-methylpentanoate, particularly with regard to its potential effects on normal cells and tissues.
Synthesemethoden
The synthesis of Methyl 2-amino-4-methoxy-4-methylpentanoate involves the condensation of 4-methoxy-2-methylbutyraldehyde with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting amine with methoxyacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-methoxy-4-methylpentanoate has been found to have potential applications in drug development, particularly in the area of cancer treatment. Studies have shown that Methyl 2-amino-4-methoxy-4-methylpentanoate has antiproliferative effects on cancer cells, and it has been suggested that the compound may act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-methoxy-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,12-4)5-6(9)7(10)11-3/h6H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHURLKQJIFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methoxy-4-methylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)



![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)


![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)